molecular formula C22H22ClN3O4 B2667557 5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1788629-28-6

5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2667557
CAS No.: 1788629-28-6
M. Wt: 427.89
InChI Key: KJTFCCGNIHRFAE-UHFFFAOYSA-N
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Description

5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the pyrrolidine and oxadiazole rings. The process often includes:

    Formation of the Pyrrolidine Ring: This can be achieved through the reaction of a suitable amine with a ketone or aldehyde under acidic or basic conditions.

    Acetylation: The pyrrolidine ring is then acetylated using 2-chlorophenylacetyl chloride in the presence of a base such as triethylamine.

    Oxadiazole Formation: The final step involves the cyclization of the intermediate with a suitable reagent like hydrazine hydrate and an appropriate acid catalyst to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening or hydrogenation.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Products can range from partially reduced intermediates to fully hydrogenated compounds.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets can vary depending on the specific application, but common pathways include modulation of signal transduction and interference with cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazole: Similar structure but with a sulfur atom replacing the oxygen in the oxadiazole ring.

    5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(3,4-dimethoxyphenyl)-1,2,4-triazole: Contains an additional nitrogen atom in the ring.

Uniqueness

The uniqueness of 5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4/c1-28-18-10-9-15(12-19(18)29-2)21-24-22(30-25-21)17-8-5-11-26(17)20(27)13-14-6-3-4-7-16(14)23/h3-4,6-7,9-10,12,17H,5,8,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTFCCGNIHRFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)CC4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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